Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Tubulin polymerization inhibition Antiproliferative SAR Colchicine binding site

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (CAS 324066-61-7) is a fully synthetic N,4-diaryl-1,3-thiazole-2-amine derivative with molecular formula C₁₇H₁₆N₂O₂S and molecular weight 312.39 g·mol⁻¹. The compound features a central 2-aminothiazole core bearing a 4-methoxyphenyl group at the 4-position and a 2-methoxyphenyl substituent on the exocyclic amine nitrogen.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4g/mol
CAS No. 324066-61-7
Cat. No. B377985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
CAS324066-61-7
Molecular FormulaC17H16N2O2S
Molecular Weight312.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC
InChIInChI=1S/C17H16N2O2S/c1-20-13-9-7-12(8-10-13)15-11-22-17(19-15)18-14-5-3-4-6-16(14)21-2/h3-11H,1-2H3,(H,18,19)
InChIKeyUSVQXDMUIGOGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (CAS 324066-61-7): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (CAS 324066-61-7) is a fully synthetic N,4-diaryl-1,3-thiazole-2-amine derivative with molecular formula C₁₇H₁₆N₂O₂S and molecular weight 312.39 g·mol⁻¹ . The compound features a central 2-aminothiazole core bearing a 4-methoxyphenyl group at the 4-position and a 2-methoxyphenyl substituent on the exocyclic amine nitrogen. It belongs to a broader chemotype that has been investigated as colchicine-binding site tubulin inhibitors [1], direct 5-lipoxygenase (5-LOX) inhibitors [2], and acetylcholinesterase (AChE) inhibitors [3]. The compound is commercially available from multiple suppliers as a research-grade small molecule for in vitro and in vivo preclinical studies.

Why N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine Cannot Be Replaced by Generic N,4-Diarylthiazole-2-amine Analogs Without Quantitative Revalidation


Within the N,4-diaryl-1,3-thiazole-2-amine chemotype, minor changes to the aryl substitution pattern produce large and non-linear shifts in both biological target engagement and potency. Published structure–activity relationship (SAR) data from the tubulin inhibitor series demonstrate that converting the N-phenyl ring from 2,4-dimethoxy to 3,4,5-trimethoxy (compounds 10s vs. 10a–10f) or introducing an N-methyl group (compound 10u) dramatically reduces antiproliferative activity [1]. In the 5-LOX inhibitor series, the identity and position of substituents on both aryl rings determine whether a compound achieves sub-100 nM IC₅₀ or loses activity entirely [2]. The target compound bears a single ortho-methoxy group on the N-phenyl ring—a substitution pattern that is structurally distinct from all pharmacologically optimized congeners in published SAR sets. No quantitative inference of potency, selectivity, or ADMET properties can be reliably transferred from the 2,4-dimethoxy analog (10s; IC₅₀ 0.36–0.86 μM) or any other published congener to the target compound without direct experimental confirmation [1]. Generic substitution within this scaffold class is therefore scientifically indefensible without compound-specific re-assay under identical conditions.

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (CAS 324066-61-7): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Structural Differentiation from the Most Potent In-Class Tubulin Inhibitor (Compound 10s): Mono-ortho-methoxy vs. 2,4-Dimethoxy Substitution on the N-Phenyl Ring

The target compound differs from the most potent in-class tubulin inhibitor, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s), by the absence of the para-methoxy group on the N-phenyl ring. In the published SAR series [1], compound 10s (2,4-diOCH₃ on N-phenyl) exhibited IC₅₀ values of 0.36–0.86 μM across SGC-7901, HT-1080, and MCF-7 cancer cell lines and inhibited tubulin polymerization with an IC₅₀ of 26.8 μM. Compounds bearing alternative N-phenyl substitution patterns (e.g., 3,4,5-triOCH₃ in 10a–10f; 2,4-diOCH₃ with N-methyl in 10u) showed substantially reduced or absent antiproliferative activity, demonstrating that the 2,4-dimethoxy arrangement is a local SAR optimum [1]. No antiproliferative or tubulin polymerization data exist for the target compound's mono-ortho-methoxy substitution pattern.

Tubulin polymerization inhibition Antiproliferative SAR Colchicine binding site

Predicted Physicochemical Differentiation vs. the 2,4-Dimethoxy Analog: Lipophilicity, Hydrogen-Bonding Capacity, and Permeability Implications

Removal of the para-methoxy group from the N-phenyl ring (10s → target compound) is predicted to reduce molecular weight (312.39 vs. 342.42 g·mol⁻¹), decrease the number of hydrogen-bond acceptors (4 vs. 5), and lower calculated logP by approximately 0.3–0.5 units. While the target compound's experimental logP and aqueous solubility have not been reported, the structural reduction in polar surface area and hydrogen-bonding capacity relative to 10s [1] is expected to modulate passive membrane permeability and plasma protein binding in a quantitatively distinct manner.

Physicochemical profiling Drug-likeness Permeability prediction

5-Lipoxygenase Inhibitory Potential: Class-Level Evidence from N-Aryl-4-aryl-1,3-thiazole-2-amine Congeners with Quantitative Benchmarking

The N-aryl-4-aryl-1,3-thiazole-2-amine scaffold has been validated as a direct 5-lipoxygenase (5-LOX) inhibitor chemotype by Suh et al. [1], with the most potent congeners achieving IC₅₀ values of 35 nM and 82 nM in a cell-free 5-LOX enzyme assay (FOX method, pH 7.4, 25 °C) [2]. The 4-methoxyphenyl group at the thiazole 4-position is retained in the target compound, a feature present in several active 5-LOX inhibitors from this series. However, the N-aryl substituent in the most potent compounds (e.g., 3,5-dimethylphenyl or 4-aminophenyl) differs from the target compound's 2-methoxyphenyl group. No 5-LOX inhibition data have been reported for the specific 2-methoxyphenyl N-aryl substitution pattern.

5-Lipoxygenase inhibition Anti-inflammatory Leukotriene synthesis

Acetylcholinesterase Inhibition: Positioning Relative to 4-Methoxy-phenylthiazole-2-amine Derivatives with Known AChE IC₅₀ Values

Zhang et al. (2019) [1] reported a series of 4-methoxy-phenylthiazole-2-amine derivatives as AChE inhibitors, with the lead compound 5g achieving an AChE IC₅₀ of 5.84 μM in the Ellman spectrophotometric assay—superior to the reference compound rivastigmine in that study. The target compound shares the 4-(4-methoxyphenyl)thiazole-2-amine substructure but differs in bearing a 2-methoxyphenyl group directly on the exocyclic amine rather than the elaborated amide/amine side chains present in the Zhang series. No AChE inhibition data exist for the target compound. Critically, the Zhang SAR demonstrates that the nature of the amine substituent profoundly modulates AChE potency (IC₅₀ range across the series: >100 μM to 5.84 μM).

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

Combinatorial Chemical Space Position: Ortho-Methoxy Substitution as a Distinctive Vector for Parallel SAR Exploration and Library Diversification

The target compound occupies a specific and under-explored node in N,4-diaryl-1,3-thiazole-2-amine chemical space: the combination of a 4-methoxyphenyl B-ring with a mono-ortho-methoxy N-phenyl A-ring. In the two most comprehensive published SAR sets—the tubulin inhibitor series (Sun et al. 2017 [1]; 20 compounds) and the 5-LOX inhibitor series (Suh et al. 2012 [2]; approximately 32 compounds)—the mono-ortho-methoxy N-phenyl substitution pattern is absent. The Sun series explored 3,4,5-triOCH₃ (10a–10f), 2,4-diOCH₃ (10s–10v), and unsubstituted N-phenyl variants. The Suh series focused on halo, alkyl, amino, and nitro N-phenyl substituents. This structural gap means the target compound serves as a unique probe to deconvolute the contribution of the ortho-methoxy group independently of para-substitution effects, which cannot be achieved using any compound in the published data sets.

Medicinal chemistry Library design SAR exploration

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (CAS 324066-61-7): Evidence-Grounded Research and Industrial Application Scenarios


Deconvolution Probe for Ortho-Methoxy Electronic Effects in N,4-Diarylthiazole-2-amine Tubulin Inhibitor SAR

Medicinal chemistry teams optimizing the N-phenyl ring of N,4-diarylthiazole-2-amine tubulin inhibitors can use the target compound to independently assess the contribution of the ortho-methoxy group to antiproliferative potency, tubulin polymerization inhibition, and colchicine-site binding, without confounding from the para-methoxy group present in the 2,4-dimethoxy lead 10s. Since the published SAR [1] shows that 10s (2,4-diOCH₃) is potently active (IC₅₀ 0.36–0.86 μM) while 3,4,5-trimethoxy analogs are weakly active, the target compound fills the critical missing data point—2-OCH₃ only—required for a complete Free–Wilson or Hansch-type QSAR analysis of the N-phenyl substitution pattern. Head-to-head testing against 10s under identical assay conditions (MTT, tubulin polymerization, and competition binding vs. colchicine) will quantify the potency cost of removing the para-methoxy group.

5-Lipoxygenase Inhibitor Screening and Selectivity Profiling Against the Arachidonic Acid Cascade

Given the validated 5-LOX inhibitory activity of the N-aryl-4-aryl-1,3-thiazole-2-amine scaffold (class-leading IC₅₀ values of 35–82 nM [2]), the target compound is suitable for inclusion in focused screening libraries aimed at identifying novel 5-LOX inhibitors with differentiated N-aryl substitution. The 2-methoxyphenyl group introduces an ortho-substituent with potential for intramolecular hydrogen bonding to the exocyclic NH, which may modulate the compound's binding pose relative to the 4-substituted phenyl analogs characterized by Suh et al. [2]. Counter-screening against 12/15-LOX, COX-1, and COX-2 is recommended to establish isoform selectivity.

Acetylcholinesterase Inhibitor Lead Generation Leveraging the 4-(4-Methoxyphenyl)thiazole-2-amine Pharmacophore

The 4-(4-methoxyphenyl)thiazole-2-amine substructure has been validated as an AChE-targeting pharmacophore by Zhang et al. (2019), with optimized derivatives achieving IC₅₀ values of 5.84 μM and demonstrating mixed-type inhibition kinetics [3]. The target compound represents a minimalist embodiment of this pharmacophore—bearing the core 4-(4-methoxyphenyl)thiazole-2-amine with a simple N-(2-methoxyphenyl) substituent—and can serve as a fragment-like starting point for structure-based optimization. Its relatively low molecular weight (312.39 g·mol⁻¹) and modest hydrogen-bonding capacity make it an attractive early lead for iterative growth toward potent, CNS-penetrant AChE inhibitors.

Chemical Library Diversification and Unexplored SAR Space Exploration

The mono-ortho-methoxy N-phenyl substitution pattern is absent from the two largest published N,4-diaryl-1,3-thiazole-2-amine SAR libraries (52+ compounds combined; Sun et al. 2017 [1] and Suh et al. 2012 [2]). Procurement of this compound enables screening laboratories and chemical biology groups to probe this specific, untested structural node across diverse target panels, including but not limited to tubulin, 5-LOX, AChE, and other targets for which 2-aminothiazole-containing scaffolds have shown affinity (e.g., kinases, PARP, dopamine receptors). The compound's commercial availability from multiple suppliers reduces synthetic burden and accelerates hit-finding timelines.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.